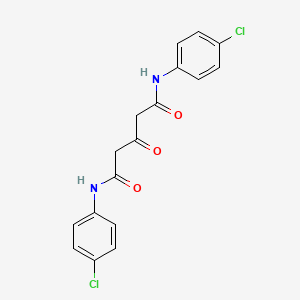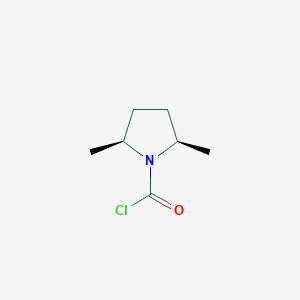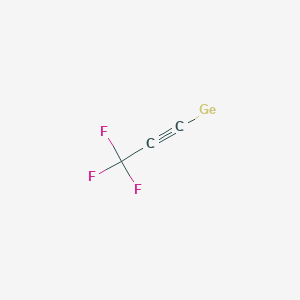
3,3,3-Trifluoropropynylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is a chemical compound that features a germanium atom bonded to a trifluoropropynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with a trifluoropropynyl lithium reagent. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+CF3C≡CLi→(3,3,3-Trifluoroprop-1-yn-1-yl)germane+LiCl
Industrial Production Methods
Industrial production methods for (3,3,3-Trifluoroprop-1-yn-1-yl)germane are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(3,3,3-Trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
科学的研究の応用
(3,3,3-Trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It may be used in the production of specialized coatings and polymers.
作用機序
The mechanism by which (3,3,3-Trifluoroprop-1-yn-1-yl)germane exerts its effects is not fully understood. its reactivity is primarily influenced by the presence of the trifluoropropynyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(3,3,3-Trifluoroprop-1-yn-1-yl)benzene: This compound features a benzene ring instead of a germanium atom.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: This compound contains four trifluoropropynyl groups bonded to a single germanium atom.
Uniqueness
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is unique due to the presence of both a germanium atom and a trifluoropropynyl group. This combination imparts distinct chemical properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C3F3Ge |
|---|---|
分子量 |
165.66 g/mol |
InChI |
InChI=1S/C3F3Ge/c4-3(5,6)1-2-7 |
InChIキー |
NUNUCWNFKSGDBF-UHFFFAOYSA-N |
正規SMILES |
C(#C[Ge])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


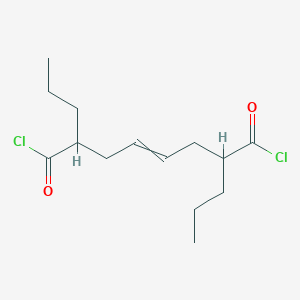
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
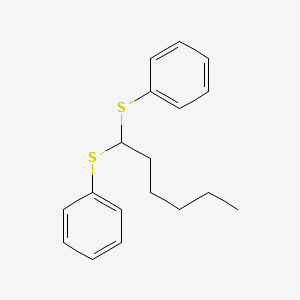

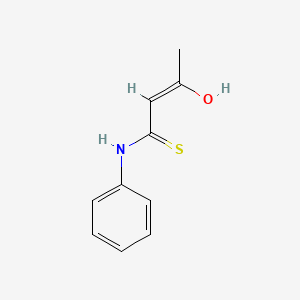
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
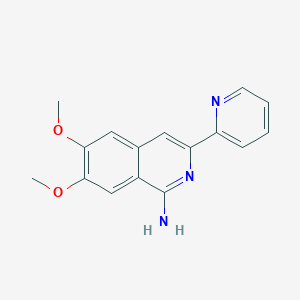

![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
